molecular formula C10H9NO B1590295 3-Methylisoquinolin-7-ol CAS No. 63485-73-4

3-Methylisoquinolin-7-ol

Cat. No.: B1590295
CAS No.: 63485-73-4
M. Wt: 159.18 g/mol
InChI Key: UWFGJQKHZPXWKV-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-7-ol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry Applications

  • Collision-Induced Dissociation Behavior Analysis : Isoquinoline derivatives, including those related to 3-Methylisoquinolin-7-ol, have been studied for their unusual fragmentation behavior using high-resolution mass spectrometry. This research provides valuable insights into the analytical detection and screening of potential drug metabolites and synthetic intermediates in clinical, forensic, and sports drug testing contexts (Beuck et al., 2009).

Synthetic Methodologies

  • Novel Total Synthesis Approaches : Advances in the synthesis of highly-substituted isoquinolines, including methods for introducing methyl groups at specific positions on the isoquinoline nucleus, have been developed. These synthetic approaches are crucial for the preparation of natural products and drug development (Melzer et al., 2018).

Biological Activities

  • Antitumor Activity : Certain isoquinoline derivatives have demonstrated moderate to high cytotoxic activity against various human tumor cell lines. The structure-activity relationship studies of these compounds could guide the development of new anticancer agents (Delgado et al., 2012).
  • Neuroprotection and Antipsychotic Properties : Isoquinoline derivatives have been investigated for their neuroprotective and potential antipsychotic effects, offering insights into their therapeutic applications for neurodegenerative diseases and schizophrenia (Pietraszek et al., 2009).

Potential Drug Candidates

  • PPARγ Agonists for Diabetes Treatment : A series of tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing promising activity in reducing plasma glucose and triglyceride levels, indicating their potential as efficacious and safe drugs for diabetes (Azukizawa et al., 2008).

Properties

IUPAC Name

3-methylisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGJQKHZPXWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490691
Record name 3-Methylisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63485-73-4
Record name 3-Methylisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methoxy-3-methylisoquinoline (15 g, 89 mmol, 1 equiv.) was dissolved in methylene chloride (150 mL). A 1.0 M solution of BBr3 in methylene chloride (240 mL, 240 mmol, 2.7 equiv.) was added slowly to this solution at room temperature observing a slight exotherm. This solution was stirred at room temperature for 2.5 hours. After cooling to 0° C., methanol (150 mL) was added slowly to quench the reaction. The solution was stirred for an additional 15 minutes. The solution was concentrated under reduced pressure and treated with methanol (150 mL) and concentrated under reduced pressure. The resulting oil was treated with saturated aqueous sodium bicarbonate slowly with stirring until a pH˜7-8 was achieved. The solid resulting was collected under vacuum filtration and was washed with water (300 mL) and methylene chloride (200 mL) giving a tan solid which was dried in a vacuum oven at 50° C. overnight to give 3-methylisoquinolin-7-ol (13.1 g, 92% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
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Reaction Step Two
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150 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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